

"2-(2-Ethylphenoxy)acetic acid" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

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An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-(2-Ethylphenoxy)acetic acid** (CAS No: 1798-03-4), a key organic intermediate. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol based on the Williamson ether synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating methodology for researchers, scientists, and professionals in drug development. Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry and other areas of organic synthesis, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

2-(2-Ethylphenoxy)acetic acid is an aromatic carboxylic acid derivative. Its core structure consists of a 2-ethylphenol moiety linked to an acetic acid group via an ether bond. This structure makes it a valuable intermediate for introducing a substituted phenoxyacetic acid pharmacophore into more complex molecules.

IUPAC Name: **2-(2-Ethylphenoxy)acetic acid** CAS Number: 1798-03-4[1][2][3] Molecular

Formula: C₁₀H₁₂O₃[1]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of **2-(2-Ethylphenoxy)acetic acid**

The physicochemical properties of this compound are summarized in the table below, providing critical data for experimental design and safety considerations.

Property	Value	Source
Molecular Weight	180.20 g/mol	[1]
Appearance	Solid (Typical)	-
Boiling Point	296.4 °C at 760 mmHg	[2]
Density	1.144 g/cm³	[2]
Flash Point	115.2 °C	[2]
Purity (Typical)	≥95%	[1]
InChI Key	DIJUOSYHQYABQM- UHFFFAOYSA-N	[1]

Synthesis and Manufacturing Insights

The synthesis of **2-(2-ethylphenoxy)acetic acid** is most efficiently achieved via the Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Mechanistic Rationale and Experimental Choices

The chosen protocol involves the reaction of 2-ethylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.

- Choice of Phenol: 2-Ethylphenol serves as the aromatic backbone of the target molecule. Its phenolic hydroxyl group is weakly acidic ($pK_a \approx 10$) and requires a strong base for complete deprotonation to the highly nucleophilic phenoxide ion.

- **Choice of Base:** Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate the phenol. The use of at least two equivalents is critical: the first equivalent neutralizes the acidic phenol, and the second neutralizes the chloroacetic acid starting material, preventing it from protonating the newly formed phenoxide.
- **Choice of Alkylating Agent:** Chloroacetic acid is the reagent that provides the carboxymethyl group (-CH₂COOH). While its ester, ethyl chloroacetate, could also be used followed by a subsequent hydrolysis step, using chloroacetic acid directly in an aqueous basic medium is a more atom-economical approach, streamlining the process into a single synthetic step.
- **Solvent System:** Water is an effective solvent for this reaction. It readily dissolves the sodium hydroxide and the sodium salts of both 2-ethylphenol and chloroacetic acid, creating a homogeneous reaction environment that facilitates ionic interactions and high reaction rates.
- **Temperature:** Heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy of the S_n2 reaction, ensuring a reasonable reaction time and high conversion.

The overall synthetic workflow is depicted below.



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Caption: Synthetic Workflow for **2-(2-Ethylphenoxy)acetic acid**

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.

- Phenoxide Formation: To the stirred NaOH solution, add 2-ethylphenol (1.0 eq.) portion-wise. A mild exotherm may be observed. Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium 2-ethylphenoxide.
- Addition of Alkylating Agent: In a separate beaker, carefully neutralize chloroacetic acid (1.05 eq.) with a portion of the prepared sodium hydroxide solution in water, ensuring the temperature is controlled. Add this neutralized solution of sodium chloroacetate dropwise to the phenoxide solution in the flask.[4]
- Reaction: Heat the resulting mixture to reflux (approximately 100-105 °C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2 (test with pH paper). A white or off-white precipitate of **2-(2-ethylphenoxy)acetic acid** will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials.
- Purification and Drying: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Applications in Research and Drug Development

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific applications for **2-(2-ethylphenoxy)acetic acid** are not extensively documented as a final drug product, its primary value lies in its role as a versatile chemical intermediate and building block.

- Scaffold for Pharmaceutical Synthesis: The molecule provides a functionalized aromatic ring that can be readily incorporated into larger, more complex molecules. The carboxylic acid handle is a key functional group, enabling amide bond formation, esterification, or reduction to an alcohol, thus serving as a crucial connection point in multi-step syntheses. Acetic acid

and its derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).^[5]

- **Linker Technology:** In modern drug discovery, molecules like this can be used as linkers or spacers.^[6] For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), linkers are essential for connecting the targeting moiety to the payload.^[7] The defined length and relative rigidity of the phenoxyacetic acid structure can be advantageous for controlling the spatial orientation of different parts of a conjugate molecule.
- **Plant Growth Regulators:** Historically, phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known for their potent auxin-like activity, making them effective herbicides and plant growth regulators.^[4] Derivatives like **2-(2-ethylphenoxy)acetic acid** can be synthesized and screened for similar or modulated agrochemical properties.

Conclusion

2-(2-Ethylphenoxy)acetic acid is a valuable and accessible organic intermediate. Its chemical structure, featuring a reactive carboxylic acid and a modifiable aromatic ring, makes it a strategic component for synthetic chemists. The Williamson ether synthesis provides a robust and scalable method for its production. For professionals in drug discovery and development, this compound represents a key building block for constructing novel molecular entities and for use in advanced therapeutic modalities like ADCs and PROTACs. Its straightforward synthesis and versatile reactivity ensure its continued relevance in the field of applied organic chemistry.

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